N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine
Description
Discovery and Nomenclature
N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine, commonly referred to as Carrelame, is an artificial sweetener of the guanidine class. Its chemical structure comprises a glycine backbone substituted with a 3,5-dichlorophenylamino group and a diphenylmethylamino-methylene group, creating a trisubstituted guanidine derivative. The compound’s nomenclature reflects its functional groups: the methylene bridge linking the guanidine core to the glycine moiety, and the substituted aromatic rings contributing to its hydrophobicity and sweetness potency.
Carrelame’s discovery aligns with late 20th-century efforts to synthesize high-potency sweeteners through structural modifications of guanidine derivatives. Its development is closely tied to research on related compounds like Lugduname, a structurally similar sweetener developed in the 1990s.
Classification as a Guanidine-Class Sweetener
Carrelame belongs to the guanidine family of sweeteners, characterized by a central guanidine moiety (C(NH₂)₂NH) substituted with hydrophobic and hydrophilic groups. This class includes Lugduname, Sucrononic acid, and Bernardame, all distinguished by their exceptional sweetness intensity.
Key structural features of Carrelame :
Historical Development in Artificial Sweetener Research
The pursuit of non-caloric sweeteners began with saccharin in 1879, followed by cyclamate (1937) and aspartame (1965). However, guanidine derivatives emerged as a breakthrough in the 1990s due to their unparalleled sweetness intensity.
| Sweetener | Discovery Year | Sweetness (vs Sucrose) | Key Innovations |
|---|---|---|---|
| Saccharin | 1879 | 300–500x | First synthetic sweetener |
| Aspartame | 1965 | 200x | Amino acid-based structure |
| Sucralose | 1976 | 600x | Chlorinated sucrose derivative |
| Carrelame | Late 20th C. | 200,000x | Trisubstituted guanidine core |
| Lugduname | 1996 | 230,000x | Acetic acid-guanidine hybrid |
Carrelame’s development highlights the shift toward rational design based on the multipoint attachment (MPA) theory, which identifies eight interaction sites on sweetness receptors. Guanidine sweeteners exploit these sites through optimized hydrophobic and hydrogen-bonding groups.
Properties
IUPAC Name |
2-[[(benzhydrylamino)-(3,5-dichloroanilino)methylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2/c23-17-11-18(24)13-19(12-17)26-22(25-14-20(28)29)27-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,28,29)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBAVZANYVPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676748 | |
| Record name | Carrelame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180045-74-3 | |
| Record name | Carrelame | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180045743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carrelame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARRELAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFC6W76KJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine typically involves the reaction of glycine with 3,5-dichloroaniline and diphenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared features: dichlorophenyl groups , glycine backbones , or bulky aromatic substituents . Below is a detailed analysis of key comparisons:
Dichlorophenyl-Substituted Glycine Derivatives
- N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (): Substituents: 2,3-dichlorophenyl and 4-methylphenyl sulfonyl groups. Key Differences: The sulfonyl group enhances polarity compared to the diphenylmethylamino group in the target compound. Application: Marketed as a research chemical (Biosynth), suggesting utility in biochemical assays .
Non-Glycine Dichlorophenyl Compounds
-
- Structure : 3,4-Dichlorophenyl group integrated into a piperidine scaffold.
- Activity : Neurokinin NK1 receptor antagonist.
- Comparison : The 3,4-dichloro substitution contrasts with the 3,5-dichloro configuration in the target compound, which may confer distinct electronic and steric effects. The piperidine backbone diverges from the glycine core, limiting direct SAR comparisons .
Dichlorophenyl-Isoxazole Derivatives ():
- Example: 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide.
- Comparison : Shares the 3,5-dichlorophenyl group but incorporates a trifluoromethyl isoxazole ring. The isoxazole’s rigidity and fluorine atoms likely enhance metabolic stability compared to the glycine backbone .
Structural and Functional Implications
Substituent Position Effects
- 3,5-Dichlorophenyl : Symmetrical meta-substitution may enhance binding to symmetric receptor pockets, whereas 2,3- or 3,4-dichloro groups (e.g., SR140333, ) introduce asymmetry, affecting target selectivity .
- Diphenylmethylamino vs.
Pharmacokinetic Considerations
- Bulky aromatic groups (e.g., diphenylmethyl) may prolong half-life by reducing metabolic clearance but could limit aqueous solubility.
Data Table: Key Structural Comparisons
Biological Activity
N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine, commonly referred to as Carrelame, is a compound of significant interest due to its biological activity and potential applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- IUPAC Name : (Z)-N-{[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene}glycine
- CAS Number : 180045-74-3
- Molecular Formula : C22H19Cl2N3O2
- Molecular Weight : 428.31 g/mol
Carrelame exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence enzymatic activities and cellular signaling pathways.
Toxicology and Safety
The safety profile of Carrelame has been explored in various studies. While it is recognized for its high potency as an artificial sweetener, concerns regarding its toxicity have emerged, particularly regarding its effects on soil microorganisms and potential environmental impact.
Case Studies
- Soil Microbial Toxicity : A study investigated the transformation products of pesticides, specifically focusing on 3,5-Dichloroaniline (DCA), a metabolite related to Carrelame. The findings indicated that DCA significantly affects soil microbial communities by reducing enzymatic activities and nitrification processes. The study highlighted the need to consider transformation products in environmental risk assessments .
- In Vitro Studies : Research involving ammonia-oxidizing microorganisms demonstrated that DCA was more toxic than its parent compound, underscoring the importance of evaluating both parent compounds and their metabolites when assessing ecological risks .
Enzymatic Activity Effects
Research has shown that Carrelame can inhibit key enzymatic activities in soil microorganisms. The following table summarizes the impact of DCA on various microbial groups:
| Microbial Group | Enzymatic Activity Reduction (%) | Observations |
|---|---|---|
| Actinobacteria | 45% | Significant decline in diversity |
| Hyphomicrobiaceae | 30% | Reduced functional capacity |
| Nitrosomonas spp. | 60% | Critical impact on nitrification |
Environmental Impact
A comprehensive assessment of Carrelame's environmental impact indicates that its presence can lead to detrimental effects on soil health. The compound's persistence in the environment raises concerns about long-term ecological consequences.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine?
Methodological Answer:
The synthesis typically involves condensation reactions between glycine derivatives and substituted aromatic amines. For example:
- Step 1: React glycine ethyl ester with diphenylmethylenamine to form a Schiff base intermediate, as seen in analogous compounds like N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2) .
- Step 2: Introduce the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions. A refluxing ethanol/HCl system, similar to methods used for hydrazine derivatives (e.g., N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines), can facilitate this step .
- Step 3: Purify via recrystallization (ethanol/water mixtures) and validate purity using TLC or HPLC.
Basic: How is this compound characterized spectroscopically to confirm its structure?
Methodological Answer:
- NMR: Analyze - and -NMR for peaks corresponding to the dichlorophenyl (δ 7.2–7.5 ppm, aromatic protons) and diphenylmethylene groups (δ 6.8–7.1 ppm). The glycine backbone shows characteristic α-proton signals near δ 3.8–4.2 ppm .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z ~450–460 for the parent ion) and fragmentation patterns using ESI-MS or MALDI-TOF .
- IR Spectroscopy: Identify imine (C=N stretch, ~1640 cm) and carboxylic acid (O-H stretch, ~2500–3300 cm) functional groups .
Advanced: How can researchers resolve discrepancies between elemental analysis and spectroscopic data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity.
- Step 1: Repeat elemental analysis under anhydrous conditions (e.g., using Karl Fischer titration to rule out water absorption) .
- Step 2: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm error) .
- Step 3: Perform X-ray crystallography if crystalline material is available, as demonstrated for structurally related glycine derivatives .
Advanced: What strategies optimize reaction yields while minimizing by-products?
Methodological Answer:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .
- Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the Schiff base .
Advanced: How is the stereochemical configuration of this compound determined?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers, as applied to DL-α-(3,5-dihydroxyphenyl)glycine .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., time-dependent DFT) .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for derivatives with bulky substituents .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane (tested via saturation shake-flask method) .
- Stability:
Advanced: How can metabolic stability be assessed in in vitro pharmacological studies?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL protein) at 37°C for 0–60 minutes. Quantify remaining parent compound via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- Plasma Stability Tests: Monitor degradation in plasma (37°C, 1–24 hours) to evaluate suitability for in vivo studies .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to glycine receptors (e.g., NMDA or G-protein coupled receptors) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Corrogate substituent effects (e.g., Cl/F atoms) with activity data from analogs like N-(3,5-dichlorophenyl)glycine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
